molecular formula C18H19N5O4 B2806273 2-(8-(3,4-dihydroquinolin-1(2H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021099-45-5

2-(8-(3,4-dihydroquinolin-1(2H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B2806273
CAS No.: 1021099-45-5
M. Wt: 369.381
InChI Key: BVNKOEUBDAPDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-(3,4-dihydroquinolin-1(2H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.381. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound is related to a broad class of chemicals with complex structures and functionalities, making them of significant interest in synthetic chemistry and medicinal research. While the specific compound was not directly mentioned in the available literature, related compounds provide insight into potential applications and methodologies that could be relevant.

  • Synthesis of Hexahydroindoles and Isoquinolin-9-ones

    Research demonstrated the synthesis of acetal-protected cyclohexanone derivatives transformed into hexahydroindoles, which could be further reacted to form isoquinolin-9-ones. This process highlights the compound's potential use in synthesizing novel heterocyclic structures, which are core skeletons in many pharmaceuticals (Juma et al., 2009).

  • Anticonvulsant Activity Studies

    Derivatives of related quinazolinone structures have been synthesized and evaluated for their anticonvulsant activities. This suggests the potential application of the queried compound in developing anticonvulsant drugs, following its structural similarity to active biocompounds (El Kayal et al., 2019).

  • Purin and Pteridine Derivatives Synthesis

    The successful synthesis of purin and pteridine derivatives from related compounds indicates the usefulness of such chemicals in synthesizing nucleotide analogs, which have applications ranging from antiviral to anticancer research (Nami et al., 2017).

  • Crystal Structure and Solubility Studies

    Investigation into the crystal structures and solubility of related compounds provides foundational knowledge necessary for drug formulation and design, indicating the potential research utility of the compound in understanding physicochemical properties (Carvalho et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some dihydroquinoline derivatives have been found to have antioomycete activity against certain pathogens .

Future Directions

Future research could potentially focus on exploring the biological activity of this compound and its derivatives, as well as optimizing its synthesis process .

Properties

IUPAC Name

2-[8-(3,4-dihydro-2H-quinolin-1-yl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-20-15-14(16(26)21(2)18(20)27)23(10-13(24)25)17(19-15)22-9-5-7-11-6-3-4-8-12(11)22/h3-4,6,8H,5,7,9-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNKOEUBDAPDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC4=CC=CC=C43)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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